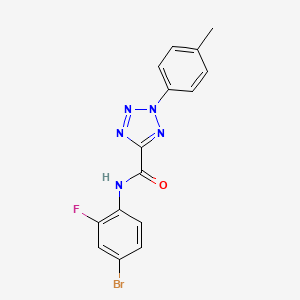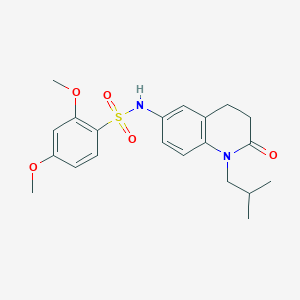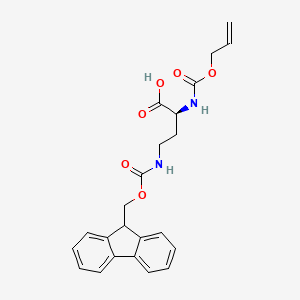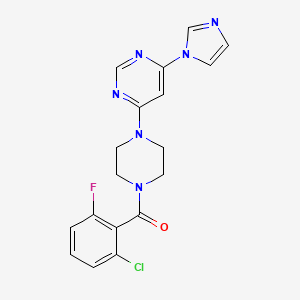
Thiomorpholino(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Thiomorpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Thiomorpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Metabolite Analysis in Poisoning Cases
NMR spectroscopy has been highlighted as a potent tool for analyzing a wide range of xenobiotics and their metabolites in biological fluids, demonstrating its applicability in acute poisoning cases. This technique allows for the direct characterization and quantification of various compounds, including therapeutic agents and pesticides, without the need for sample preparation. Such capabilities indicate the potential for studying complex compounds like Thiomorpholino(6-(trifluoromethyl)pyridin-3-yl)methanone in toxicological contexts (Imbenotte et al., 2003).
Antioxidant Supplements and Cognitive Function
Research into Pyrroloquinoline quinone (PQQ), an antioxidant supplement, has shown its ability to improve cognitive functions by affecting cerebral blood flow and oxygen metabolism. Such studies underscore the importance of biochemical compounds in enhancing brain function and offer a framework for exploring the effects of similar compounds on neurological health (Nakano et al., 2016).
Exposure to Pesticides in Children
Investigations into the environmental exposure of children to organophosphorus and pyrethroid pesticides emphasize the significance of understanding the impact of chemical compounds on public health. This research highlights the need for examining the exposure risks and health effects of various chemicals, including the analysis of their metabolites and the development of strategies to mitigate exposure (Babina et al., 2012).
Volatiles in Health and Disease
Studies identifying volatile compounds in health and disease states, such as periodontitis, provide insight into the diagnostic and pathophysiological roles of chemical compounds. These investigations reveal how specific chemicals can serve as biomarkers for medical conditions and suggest pathways for therapeutic intervention (Kostelc et al., 1981).
Methanol Poisoning Treatment
Research into the treatment of methanol poisoning with fomepizole highlights the critical role of chemical agents in medical treatment protocols. By inhibiting alcohol dehydrogenase, fomepizole serves as an antidote for methanol poisoning, illustrating the application of chemical compounds in acute medical interventions (Hovda et al., 2005).
Propiedades
IUPAC Name |
thiomorpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2OS/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJHTNTRLTYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholino(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)


![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)


![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)